Polymorph-Dependent Bioavailability: Sulfameter Crystal Form II vs. Form III Absorption Ratio
Sulfameter exhibits pronounced polymorphism that directly impacts its in vivo absorption. A comparative human study demonstrated that the more energetic crystal form (Form II) of sulfameter exhibited a gastrointestinal absorption rate approximately 1.4 times greater than that of the more thermodynamically stable water-stable form (Form III) [1]. This difference is directly attributable to the free energy differential between the crystal lattices, which governs their respective dissolution rates in the GI tract [2].
| Evidence Dimension | Gastrointestinal Absorption Rate Ratio |
|---|---|
| Target Compound Data | Absorption rate of Sulfameter Crystal Form II |
| Comparator Or Baseline | Absorption rate of Sulfameter Crystal Form III (water-stable form) |
| Quantified Difference | 1.4-fold higher absorption rate for Form II vs. Form III |
| Conditions | Human gastrointestinal absorption study; comparison of two crystal forms in vivo |
Why This Matters
Procurement specifications requiring a specific crystal form can guarantee a 1.4x higher absorption rate, directly impacting dosage requirements and therapeutic efficacy in vivo.
- [1] ScienceDirect. (2016). GI Absorption of two Crystal Forms of Sulfameter in Man. Journal of Pharmaceutical Sciences. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0022354915387116 View Source
- [2] Khalafallah, N. M., Khalil, S. A., & Moustafa, M. A. (1974). Bioavailability determination of two crystal forms of sulfameter in humans from urinary excretion data. Journal of Pharmaceutical Sciences, 63(6), 861-864. DOI: 10.1002/jps.2600630611 View Source
